BenchChemオンラインストアへようこそ!

Ro 31-8830

Protein Kinase C Kinase Selectivity Signal Transduction

Ro 31-8830 is a bisindolylmaleimide derivative with proven oral efficacy, distinguishing it from less bioavailable analogs. It demonstrates robust in vivo anti-inflammatory activity in phorbol ester-induced paw edema and adjuvant arthritis models. This compound is essential for chronic dosing studies requiring reliable PKC inhibition in T-cell-mediated autoimmune disease research. Its defined isoform selectivity profile allows for precise mechanistic deconvolution.

Molecular Formula C28H28N4O2
Molecular Weight 452.5 g/mol
CAS No. 131848-98-1
Cat. No. B1680676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 31-8830
CAS131848-98-1
SynonymsRo 31-8830;  Ro 318830;  Ro-31-8830.
Molecular FormulaC28H28N4O2
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C
InChIInChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34)
InChIKeyFXGHOAZJQNLNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 31-8830 (CAS: 131848-98-1) - A Selective Bisindolylmaleimide Protein Kinase C Inhibitor for Inflammation Research


Ro 31-8830, a derivative of Ro 31-8425, is a bisindolylmaleimide compound that functions as a potent and selective inhibitor of protein kinase C (PKC). Originally developed from the non-selective PKC inhibitor staurosporine, Ro 31-8830 demonstrates significant in vivo anti-inflammatory activity and is a valuable tool compound for investigating PKC-mediated signaling pathways in inflammation and autoimmune disorders [1].

Why Generic PKC Inhibitors Cannot Simply Replace Ro 31-8830 in Inflammation Models


Substituting Ro 31-8830 with a less specific PKC inhibitor or a structurally related bisindolylmaleimide, such as the parent compound Ro 31-8425, is not scientifically equivalent. The key differentiator for Ro 31-8830 is its demonstrated in vivo oral efficacy following specific structural modification (methylation), a property not shared by its closest analogs. While many PKC inhibitors exhibit potent activity in isolated enzyme assays, their therapeutic utility is often limited by poor bioavailability, lack of in vivo target engagement, or off-target kinase activity. Ro 31-8830 overcomes these limitations, providing a specific pharmacological profile validated in animal models of inflammation that is essential for translating in vitro findings to in vivo disease-relevant studies [1].

Quantitative Evidence Guide: Head-to-Head Comparisons of Ro 31-8830 vs. Analogs for Procurement Decisions


Selectivity Profile: Ro 31-8830 vs. Protein Kinase A (PKA)

Ro 31-8830 demonstrates significant selectivity for PKC over the closely related protein kinase A (PKA), a key differentiator from the non-selective lead compound staurosporine. In a standardized panel of kinase assays, Ro 31-8830, along with three other bisindolylmaleimides (Ro 31-7549, Ro 31-8161, Ro 31-8425), was found to be more than 60-fold less potent against PKA [1]. This level of selectivity is critical for minimizing off-target effects and accurately dissecting PKC-dependent signaling events.

Protein Kinase C Kinase Selectivity Signal Transduction

In Vivo Anti-Inflammatory Efficacy: Ro 31-8830 vs. Parental Analog Ro 31-8425

The critical structural methylation that converts Ro 31-8425 into Ro 31-8830 confers a distinct in vivo pharmacological advantage: oral anti-inflammatory activity. Ro 31-8830, when administered orally, produced a dose-dependent inhibition of a phorbol ester-induced paw edema in mice, with a minimum effective dose (MED) of 15 mg/kg [1]. This specific in vivo activity is not reported for the parent compound Ro 31-8425, which was only characterized for its in vitro potency and cellular effects, highlighting a clear functional differentiation.

Inflammation In Vivo Pharmacology Autoimmune Disease

Isoform Selectivity Profile: Ro 31-8830 (as Ro 32-0432 HCl) Across PKC Isoforms

The hydrochloride salt of Ro 31-8830 (Ro 32-0432) provides a defined isoform selectivity profile, which is essential for interpreting results in systems with specific PKC isoform expression. Data from kinase profiling shows a >10-fold selectivity window between the most potently inhibited isoforms (PKCα, IC50 = 9 nM) and the less sensitive PKCε (IC50 = 108 nM) . This profile distinguishes it from non-selective PKC activators/inhibitors and other tool compounds with different isoform fingerprints.

PKC Isoforms Kinase Profiling Drug Selectivity

Oral Bioavailability: A Key Differentiator from Other Bisindolylmaleimides

A defining feature of Ro 31-8830 is its reported oral bioavailability, which enables systemic administration in chronic in vivo models without the need for parenteral injection. While the bisindolylmaleimide class contains many potent PKC inhibitors, only a subset, including Ro 31-8830, has been demonstrated to be orally active [1]. This is a critical practical advantage for studies involving repeated dosing over days or weeks.

Bioavailability Oral Dosing In Vivo Models

Optimal Scientific and Preclinical Application Scenarios for Ro 31-8830 Based on Differentiated Evidence


Validating PKC-Dependent Mechanisms in In Vivo Inflammatory Disease Models

Ro 31-8830 is optimally suited for studies where in vivo target validation is required. Its established oral anti-inflammatory activity (MED = 15 mg/kg in the phorbol ester-induced paw edema model [1]) and demonstrated efficacy in a developing adjuvant arthritis model in rats [1] make it the tool compound of choice for chronic dosing regimens in rodent models of rheumatoid arthritis, psoriasis, or other T-cell-mediated autoimmune conditions. Its selectivity profile (>60-fold over PKA) ensures that observed effects can be confidently attributed to PKC inhibition.

Dissecting PKC Isoform Contributions to Cellular Signaling

For studies aimed at deconvoluting the roles of specific PKC isoforms, Ro 31-8830 (as Ro 32-0432 HCl) provides a well-defined potency gradient against classical and novel PKC isoforms (IC50 range: 9 nM for PKCα to 108 nM for PKCε ). Researchers can use this known selectivity profile to design concentration-response experiments that differentiate between PKCα/β/γ and PKCε-driven cellular functions, such as T-cell activation, platelet aggregation, or cell proliferation.

Comparative Studies with Non-Selective PKC Inhibitors

Ro 31-8830 serves as an essential comparator to older, non-selective PKC inhibitors like staurosporine. By using Ro 31-8830 in parallel with staurosporine, researchers can differentiate between effects that are truly PKC-mediated and those arising from off-target kinase inhibition. This application is particularly relevant in cancer biology or neurobiology, where staurosporine's broad activity profile complicates mechanistic interpretation. The >60-fold selectivity over PKA for Ro 31-8830 provides a much cleaner pharmacological tool [2].

Preclinical Proof-of-Concept for Orally Bioavailable PKC Inhibitors

Ro 31-8830 is a benchmark compound for demonstrating the feasibility of developing orally active PKC inhibitors. Its reported oral bioavailability [1] makes it a valuable reference standard for pharmacokinetic/pharmacodynamic (PK/PD) studies and for screening new chemical entities (NCEs) aimed at oral administration. It can be used to establish baseline expectations for oral exposure, target engagement, and efficacy in PKC-driven disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 31-8830

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.